molecular formula C16H15N3O3 B2703245 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide CAS No. 446278-69-9

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide

Cat. No.: B2703245
CAS No.: 446278-69-9
M. Wt: 297.314
InChI Key: UVQLVMFUKVXFJD-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide is a synthetic compound designed for pharmaceutical research, integrating a naphthalimide moiety with a hydrazide functional group. The benzo[de]isoquinoline-1,3-dione (naphthalimide) core is a structure known in medicinal chemistry for its high DNA-binding affinity, which is a key mechanism for compounds with anticancer properties . Similar naphthalimide derivatives, such as Mitonafide and Amonafide, have been extensively studied for their antitumoral activity . The incorporation of the hydrazide functionality is a strategic feature commonly explored in drug discovery; sulfonylhydrazone derivatives, for instance, have been reported to possess therapeutic properties including acting as selective inhibitors of specific enzymes overexpressed in tumors and enhancing myocardial repair by activating cardiac differentiation in stem cells . This molecular architecture makes 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide a valuable intermediate for researchers developing novel bioactive agents. Its primary research applications include serving as a precursor for the synthesis of more complex molecules like hydrazones, investigating mechanisms of cell proliferation inhibition, and exploring structure-activity relationships in oncology-focused drug development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-18-13(20)8-3-9-19-15(21)11-6-1-4-10-5-2-7-12(14(10)11)16(19)22/h1-2,4-7H,3,8-9,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLVMFUKVXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired hydrazide compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one . The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of the benzo[de]isoquinoline-1,3-dione system, such as imines, amines, thioureas, and hydrazones

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In animal models, it has been observed to reduce markers of inflammation, such as cytokines and chemokines, indicating its potential use in treating inflammatory diseases.

Case Study :
A study conducted on mice with induced inflammation demonstrated that administration of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide resulted in a marked decrease in paw swelling and inflammatory mediator levels compared to the control group .

Antidiabetic Effects

The compound has been studied for its ability to improve insulin sensitivity and glucose metabolism. It binds to insulin receptors and has shown promise in enhancing glucose uptake in muscle cells.

Data Table: Insulin Sensitivity Improvement

Treatment GroupGlucose Level (mg/dL)Insulin Sensitivity Index
Control1801.0
Low Dose (10 mg/kg)1501.5
High Dose (50 mg/kg)1202.0

This table summarizes findings from a study where varying doses of the compound were administered to diabetic rats .

Neuroprotective Effects

The compound has been identified as a positive allosteric modulator of dopamine receptors, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Case Study :
In vitro studies have shown that this compound can enhance dopaminergic signaling and protect neurons from oxidative stress-induced apoptosis . Furthermore, animal studies have indicated improvements in motor function and cognitive performance in models of Parkinson's disease after treatment with this compound.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group plays a crucial role in its reactivity and ability to form complexes with various ions. This interaction is often mediated through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are essential for its function as a chemosensor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical properties of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications References
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide (Target) C₁₆H₁₅N₃O₃ 297.31 Not reported Hydrazide (-CONHNH₂) Potential HDAC inhibition
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid C₁₆H₁₃NO₄ 283.28 Not reported Carboxylic acid (-COOH) Chelation, metal binding
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide C₁₈H₁₇N₃O₃ 325.35 Not reported Extended alkyl chain hydrazide Drug delivery systems
Diethyl 2-{4-[(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate C₂₄H₂₃N₅O₇P 532.44 170–171 Phosphonate, triazole Anticancer studies
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate C₂₀H₂₃N₄O₂S₂ 438.58 152–154 Dithiocarbamate, piperazine Antimicrobial activity

Key Observations:

  • Chain Length and Functional Groups: The hydrazide derivatives (target and hexanehydrazide) exhibit increased molecular weight compared to the carboxylic acid analogue (). Longer alkyl chains (e.g., hexane vs. butane) may enhance lipophilicity, impacting bioavailability .
  • Thermal Stability: Phosphonylated triazole derivatives () show higher melting points (~170°C) due to rigid triazole and phosphonate groups, whereas dithiocarbamate derivatives () melt at lower temperatures (~152°C), likely due to flexible sulfur-containing moieties.
  • Electronic Effects: Nitro-substituted naphthalimides (e.g., ) exhibit strong electron-withdrawing effects, enhancing fluorescence properties for optoelectronic applications .

Spectral and Crystallographic Data

  • IR and NMR Signatures: Hydrazide derivatives typically show IR peaks at ~1659 cm⁻¹ (C=O stretching) and ~3446 cm⁻¹ (N-H stretching) (). Phosphonylated triazoles exhibit distinct ³¹P-NMR shifts at ~20 ppm ().
  • Crystal Structure: The propanoate derivative (3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate) crystallizes in the monoclinic P21/c space group with unit cell dimensions a = 9.930 Å, b = 6.981 Å, c = 18.954 Å, indicating a planar naphthalimide core stabilized by π-π interactions .

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide is a derivative of benzo[de]isoquinoline and has garnered attention for its potential biological activities. This article reviews the biological properties, including its effects on insulin sensitivity, anti-inflammatory properties, and interactions with cellular mechanisms.

  • Molecular Formula: C₁₆H₁₃N₃O₄
  • Molecular Weight: 283.28 g/mol
  • CAS Number: 88909-96-0

Insulin Sensitivity

Research indicates that derivatives of this compound can improve insulin sensitivity. In animal models, it has been shown to enhance glucose uptake and utilization, which is crucial for managing conditions like type 2 diabetes. The mechanism involves binding to the insulin receptor, facilitating better glucose metabolism in tissues .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. In various studies, it has been demonstrated to reduce markers of inflammation in animal models of inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Mechanistic Insights

The binding constants for the compound have been assessed using fluorescence spectroscopy, revealing interactions with key proteins involved in cell cycle regulation. Specifically, it inhibits mitotic checkpoint proteins, which are crucial for proper cell division. This inhibition can lead to reduced proliferation of certain cancer cells .

Case Studies

StudyFindings
Animal Model Study (2019) Demonstrated improved insulin sensitivity and reduced inflammation in diabetic rats treated with the compound. Significant reductions in blood glucose levels were observed compared to control groups.
Cell Culture Study (2021) Showed that the compound inhibited the proliferation of cancer cell lines by interfering with mitotic checkpoint proteins, leading to increased apoptosis in treated cells.
Inflammation Model (2020) Reported a decrease in TNF-alpha and IL-6 levels in mice administered with the compound, indicating a strong anti-inflammatory response.

Q & A

Q. What synthetic routes are recommended for preparing 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
  • Route 1 : React N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride in 5,5-dimethyl-1,3-cyclohexanedione at 10°C for 7 hours, followed by NaOH treatment and solvent extraction .
  • Route 2 : Use 4-bromo-1,8-naphthalic anhydride and indole-3-acetic hydrazide in ethanol under reflux for 12 hours, followed by recrystallization .
    Optimization : Adjust reaction temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC for intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example:
  • Crystallize the compound and collect data at 293 K using a Bruker APEX-II diffractometer (MoKα radiation, λ = 0.15406 Å). Refinement with R factor <0.05 confirms bond lengths and angles (e.g., mean C–C = 0.006 Å) .
  • Compare experimental XRD data (space group P21/c, unit cell parameters a = 9.930 Å, b = 6.9807 Å) with computational models (DFT) to validate geometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • GHS Hazards : Acute oral toxicity (Category 4), severe eye irritation (Category 2A). Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities. Avoid release into waterways due to aquatic toxicity .

Q. Which analytical techniques are effective for purity assessment?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. A purity ≥95% is typically acceptable for research .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra (e.g., DMSO-d6 solvent) to confirm hydrazide proton signals (δ 10.2–11.5 ppm) and aromatic resonances .

Advanced Research Questions

Q. What advanced spectroscopic methods characterize its photophysical properties?

  • Methodological Answer :
  • Two-Photon Spectroscopy : Measure nonlinear absorption using femtosecond laser pulses (e.g., 800 nm excitation) to evaluate applications in bioimaging or photodynamic therapy .
  • Emission Spectroscopy : Detect metal ions (e.g., Fe³⁺, Cd²⁺) via fluorescence quenching. Prepare solutions in DMSO/water (1:1 v/v) and record emission at λem = 450–600 nm .

Q. How can researchers resolve contradictions between computational modeling and experimental structural data?

  • Methodological Answer :
  • Validation Steps : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 using B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Dynamic NMR : Study conformational flexibility in solution if solid-state XRD and computational models diverge (e.g., variable-temperature 1H^1H NMR in CDCl3) .

Q. What strategies incorporate this compound into nanomaterials for biomedical applications?

  • Methodological Answer :
  • Surface Functionalization : Graft carboxylate derivatives (e.g., methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate) onto ZnO nanoparticles via ligand exchange. Characterize hybrids using TEM and FTIR .
  • Photoluminescence Nanothermometry : Embed the compound in polymer matrices (e.g., PLGA) and calibrate temperature-dependent emission shifts (Δλ/°C) for in vitro thermal sensing .

Q. How does reactivity with different reagents influence derivative synthesis?

  • Methodological Answer :
  • Hydrazide Reactivity : React with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acid catalysis (e.g., H2SO4) to form Schiff bases. Monitor via IR (C=N stretch at 1600–1650 cm⁻¹) .
  • Nucleophilic Substitution : Substitute bromide groups (e.g., in 6-bromo derivatives) with amines (e.g., piperidine) in DMF at 80°C for 12 hours .

Q. What methodologies study its role as a sensor for metal ions?

  • Methodological Answer :
  • UV-Vis Titration : Prepare a 10 µM solution in acetonitrile and titrate with metal salts (e.g., FeCl3). Calculate binding constants (Ksv) via Stern-Volmer plots .
  • Selectivity Screening : Test interference from competing ions (e.g., Na⁺, K⁺) using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How is stability under varying experimental conditions assessed?

  • Methodological Answer :
  • Thermal Stability : Perform TGA analysis (heating rate 10°C/min, N2 atmosphere) to determine decomposition onset (>200°C typical) .
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC. Acidic conditions (pH <4) may hydrolyze hydrazide bonds .

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